1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol
CAS No.: 1249865-66-4
Cat. No.: VC4857328
Molecular Formula: C10H17N3O
Molecular Weight: 195.266
* For research use only. Not for human or veterinary use.
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol - 1249865-66-4](/images/structure/VC4857328.png)
Specification
CAS No. | 1249865-66-4 |
---|---|
Molecular Formula | C10H17N3O |
Molecular Weight | 195.266 |
IUPAC Name | 1-(2-pyrazol-1-ylethyl)piperidin-4-ol |
Standard InChI | InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2 |
Standard InChI Key | AIQHSQKDRHEQOR-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)CCN2C=CC=N2 |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Framework
The compound’s IUPAC name, 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, reflects its core structure:
-
A piperidine ring (six-membered amine heterocycle) substituted with a hydroxyl (-OH) group at position 4.
-
An ethyl chain at position 1, terminating in a pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1249865-66-4 | |
Molecular Formula | ||
Molecular Weight | 195.26 g/mol | |
SMILES | OC1CCN(CCN2C=CC=N2)CC1 | |
InChI Key | AIQHSQKDRHEQOR-UHFFFAOYSA-N | |
Physical Form | Solid |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The ethyl-pyrazole side chain’s flexibility allows for diverse binding interactions in biological systems .
Synthetic Routes and Optimization
Core Piperidine Synthesis
The piperidin-4-ol scaffold is typically synthesized via:
-
Cyclization of 1,5-diaminopentane derivatives under acidic conditions.
-
Reductive amination of glutaraldehyde with ammonia, followed by hydroxylation at position 4 .
Scheme 1: Simplified Synthesis Pathway
Challenges in Scale-Up
-
Low Yield in Alkylation: Competing elimination reactions reduce efficiency. Optimization using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts improves yields to ~70% .
-
Hydroxyl Group Protection: Temporary silylation (e.g., TBDMSCl) prevents unwanted side reactions during alkylation .
Pharmacological and Biological Activity
Antibiotic Adjuvant Activity
Pyrazole-piperidine hybrids (e.g., compound 45 in ) potentiate colistin against Acinetobacter baumannii:
-
Minimum Adjuvant Concentration (MAC): 4 µg/mL, reducing colistin MIC by 128-fold .
-
Proposed mechanism: Disruption of efflux pumps via hydrophobic interactions with transmembrane domains .
Kinase Inhibition Prospects
The pyrazole moiety is a known pharmacophore in PI3Kδ inhibitors (e.g., CPL302253, IC = 2.8 nM) . Molecular docking suggests the target compound could occupy the ATP-binding pocket of PI3Kδ, though activity remains untested .
Applications in Drug Discovery
Building Block for SAR Studies
-
Position 4 (-OH): Serves as a handle for derivatization (e.g., esterification, glycosylation) .
-
Pyrazole Ring: Enables π-π stacking with aromatic residues in enzyme active sites .
Supplier | Catalog Number | Purity | Price (1 g) |
---|---|---|---|
Sigma-Aldrich | CBR01372 | >95% | $301 |
BLD Pharm | TY20079 | >98% | $280 |
Radioligand Development
The compound’s amine group facilitates -labeling for PET imaging of neurological targets (e.g., σ-1 receptors) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume